

# An In-depth Technical Review of Anhydrosafflor Yellow B Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Anhydrosafflor yellow B (AHSYB) is a quinochalcone C-glycoside, a major water-soluble pigment isolated from the flowers of Carthamus tinctorius L., commonly known as safflower.[1] Traditionally used in Chinese medicine for promoting blood circulation, safflower and its extracts have garnered significant scientific interest for their diverse pharmacological activities. [2][3] While its counterpart, hydroxysafflor yellow A (HSYA), has been extensively studied, AHSYB is emerging as a non-negligible bioactive component with significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammation.[2][4] This technical guide provides a comprehensive literature review of the core research on AHSYB, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways to support further investigation and drug development.

# **Chemical and Physicochemical Properties**

AHSYB is characterized by its quinochalcone structure linked to a C-glycoside moiety. This structure contributes to its water-solubility and its potent antioxidant properties.[1]

Table 1: Chemical and Physical Properties of Anhydrosafflor Yellow B



| Property          | Value/Description                      | Reference            |  |
|-------------------|----------------------------------------|----------------------|--|
| Chemical Name     | Anhydrosafflor yellow B                | [1]                  |  |
| Synonyms          | AHSYB                                  | [1]                  |  |
| Molecular Formula | C48H52O26                              | Not explicitly found |  |
| Molecular Weight  | 1044.91 g/mol                          | Not explicitly found |  |
| Class             | Quinochalcone C-glycoside              | [1]                  |  |
| Source            | Carthamus tinctorius L.<br>(Safflower) | [1]                  |  |
| Appearance        | Yellow pigment                         | Not explicitly found |  |
| Solubility        | Water-soluble                          | [1]                  |  |

# Pharmacological Activities and Mechanism of Action

Current research primarily highlights the neuroprotective effects of AHSYB against cerebral ischemia/reperfusion (I/R) injury.[2][4] Its mechanism of action is multifaceted, involving antioxidant, anti-apoptotic, and anti-inflammatory pathways.[2][5]

# **Neuroprotection via the SIRT1 Signaling Pathway**

A pivotal mechanism underlying the neuroprotective effects of AHSYB is the activation of the Sirtuin 1 (SIRT1) signaling pathway.[2][4] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, apoptosis, and inflammation.[2] AHSYB has been shown to upregulate the expression of SIRT1 and its downstream targets, Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1 $\alpha$ ).[2][6] This activation leads to a cascade of protective effects, including the attenuation of oxidative stress and inhibition of apoptosis.[2] The critical role of this pathway was confirmed in studies where the neuroprotective effects of AHSYB were abolished by the specific SIRT1 inhibitor, EX527.[2]





Click to download full resolution via product page

AHSYB activates the SIRT1 pathway, leading to neuroprotection.

# **Quantitative Data from Preclinical Studies**

The neuroprotective efficacy of AHSYB has been quantified in both in vitro and in vivo models of cerebral ischemia.

# **In Vitro Efficacy**

In primary hippocampal neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R), AHSYB demonstrated a dose-dependent increase in cell viability and a reduction in cytotoxicity. [2][5]

Table 2: In Vitro Neuroprotective Effects of **Anhydrosafflor Yellow B** in OGD/R-injured Hippocampal Neurons



| Parameter                       | Concentration                   | Outcome                                                                                                                                | Reference |
|---------------------------------|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Cell Viability (CCK-8<br>Assay) | 40, 60, 80 μΜ                   | Dose-dependent increase in cell viability. Data are expressed as mean ± SD.                                                            | [2][5]    |
| Cytotoxicity (LDH<br>Release)   | 40. 60. 80 μM release. Data are |                                                                                                                                        | [2][5]    |
| Apoptosis (Hoechst<br>Staining) | 40, 60, 80 μΜ                   | Significant, dose-<br>dependent decrease<br>in the rate of apoptotic<br>cells. Data are<br>expressed as mean ±<br>SD.                  | [2][5]    |
| Oxidative Stress<br>Markers     | 40, 60, 80 μM                   | Dose-dependent reduction of ROS and MDA levels; dose-dependent increase in GSH-Px and SOD activities. Data are expressed as mean ± SD. | [2]       |
| Apoptosis-related<br>Proteins   | 80 μΜ                           | Decreased Bax expression and increased Bcl-2 expression. Data are expressed as mean ± SD of protein fold change.                       | [2]       |
| SIRT1 Pathway Proteins          | 80 μΜ                           | Increased protein expression of SIRT1,                                                                                                 | [2][6]    |



FOXO1, and PGC1 $\alpha$ . Data are expressed as mean  $\pm$  SD of protein fold change.

# **In Vivo Efficacy**

In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), intravenous administration of AHSYB significantly improved neurological outcomes.

Table 3: In Vivo Neuroprotective Effects of Anhydrosafflor Yellow B in a Rat MCAO/R Model



| Parameter                                   | Dosage (i.v.) | Outcome                                                                                                                                       | Reference |
|---------------------------------------------|---------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Infarct Volume (TTC<br>Staining)            | 2, 4, 8 mg/kg | Dose-dependent reduction in cerebral infarct volume. Data are expressed as mean ± SD.                                                         | [2][4]    |
| Neurological Deficit<br>Score               | 2, 4, 8 mg/kg | Dose-dependent improvement (decrease) in neurological deficit scores. Data are expressed as mean ± SD.                                        | [2]       |
| Apoptosis (TUNEL<br>Assay)                  | 2, 4, 8 mg/kg | Dose-dependent decrease in apoptotic cells in the ischemic penumbra.                                                                          | [2]       |
| Oxidative Stress<br>Markers (Serum)         | 2, 4, 8 mg/kg | Dose-dependent reduction of ROS and MDA levels; dose-dependent increase in GSH-Px and SOD levels.                                             | [2]       |
| SIRT1 Pathway<br>Proteins (Brain<br>Tissue) | 8 mg/kg       | Increased protein expression of SIRT1, FOXO1, and PGC1α in the ischemic brain tissue. Data are expressed as mean ± SD of protein fold change. | [2][6]    |

# **Pharmacokinetics**



Pharmacokinetic studies of AHSYB are limited. However, available data suggest poor oral bioavailability.

Table 4: Pharmacokinetic Parameters of Anhydrosafflor Yellow B in Rats

| Route           | Dose         | Oral<br>Bioavail<br>ability<br>(F) | Cmax                            | Tmax                            | AUC                                                              | Half-life<br>(t½)               | Referen<br>ce |
|-----------------|--------------|------------------------------------|---------------------------------|---------------------------------|------------------------------------------------------------------|---------------------------------|---------------|
| Oral            | 30 mg/kg     | ~0.3%                              | Data not<br>explicitly<br>found | Data not<br>explicitly<br>found | Significa<br>ntly lower<br>in acute<br>blood<br>stasis<br>models | Data not<br>explicitly<br>found | [7]           |
| Intraveno<br>us | 2.5<br>mg/kg | N/A                                | Data not<br>explicitly<br>found | Data not<br>explicitly<br>found | Data not explicitly found                                        | Data not explicitly found       | [7]           |

The metabolic fate of AHSYB has been investigated, revealing extensive phase I (oxidation, reduction, hydroxylation, methylation) and phase II (sulfation, glucuronidation, glutathionation) metabolism. The primary routes of clearance and excretion are renal and biliary.[8]

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in AHSYB studies.

# Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

This widely used in vivo model simulates focal cerebral ischemia.

• Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.

## Foundational & Exploratory





 Anesthesia: Anesthesia is induced, typically with an intraperitoneal injection of a suitable anesthetic.

#### • Surgical Procedure:

- A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.
- The ECA is ligated and transected.
- A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
- Occlusion is typically maintained for a period of 1.5 to 2 hours.
- Reperfusion: The monofilament is withdrawn to allow for blood flow restoration.
- Drug Administration: AHSYB or vehicle is administered, often intravenously, at the onset of reperfusion.

#### Outcome Assessment:

- Neurological Deficit Scoring: Assessed at 24 or 48 hours post-MCAO using a graded scale (e.g., 0-4 or 0-5) based on motor deficits.
- Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Non-infarcted tissue stains red, while the infarct area remains white. The infarct volume is quantified using image analysis software.





Click to download full resolution via product page

Workflow for the MCAO/R model in rats.



# Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This in vitro model mimics ischemic conditions in cell culture.

- Cell Culture: Primary hippocampal neurons or neuronal cell lines (e.g., PC12) are cultured to an appropriate confluency.
- OGD: The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N<sub>2</sub>, 5% CO<sub>2</sub>) for a specified duration (e.g., 2-4 hours).
- Reperfusion: The glucose-free medium is replaced with normal, glucose-containing medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 24 hours).
- Treatment: AHSYB is added to the culture medium, typically at the onset of reperfusion.
- Outcome Assessment:
  - Cell Viability: Quantified using assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay.
  - Cytotoxicity: Measured by the release of lactate dehydrogenase (LDH) into the culture medium.
  - Apoptosis: Assessed by methods like Hoechst 33342 staining, TUNEL assay, or flow cytometry with Annexin V/PI staining.

## **Western Blot Analysis**

This technique is used to quantify the expression levels of specific proteins.

- Protein Extraction: Cells or brain tissues are lysed to extract total protein.
- Protein Quantification: The total protein concentration is determined using a method like the BCA assay.



- SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
  - The membrane is blocked to prevent non-specific antibody binding.
  - The membrane is incubated with a primary antibody specific to the protein of interest (e.g., SIRT1, FOXO1, PGC1α, Bax, Bcl-2).
  - The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: A chemiluminescent substrate is added, and the resulting signal is captured and quantified using an imaging system. Protein levels are typically normalized to a loading control like GAPDH or β-actin.

# Analytical and Preparative Methodologies High-Performance Liquid Chromatography (HPLC) for Quantification

A validated UFLC-MS/MS method has been established for the quantification of AHSYB in rat plasma.[7]

- Chromatographic System: Ultrafast Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UFLC-MS/MS).
- Column: C18 column.
- Mobile Phase: Gradient elution with a mixture of methanol and water or acetonitrile and an acidic modifier.
- Detection: Negative electrospray ionization (ESI-) in multiple reaction monitoring (MRM) mode.



- Internal Standard: Rutin is a suitable internal standard.[7]
- Sample Preparation: Protein precipitation from plasma using methanol.
- Linearity: The method has shown good linearity in the concentration range of 25-10,000 ng/mL.[7]

# **High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation**

HSCCC is an effective technique for the preparative separation and purification of AHSYB from crude safflower extracts.[1]

- Instrumentation: High-Speed Counter-Current Chromatography system.
- Solvent System: A two-phase solvent system is employed. The selection is critical and based on the partition coefficient of AHSYB.
- Optimized Parameters: Optimized conditions can achieve high purity (e.g., 98%) of AHSYB.
   [1] Key parameters to optimize include the rotational speed of the apparatus, the flow rate of the mobile phase, and the separation temperature.

### **Conclusion and Future Directions**

Anhydrosafflor yellow B is a promising bioactive compound from Carthamus tinctorius with demonstrated neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism of action, centered on the activation of the SIRT1 signaling pathway, provides a solid foundation for its therapeutic potential. However, significant research gaps remain. The poor oral bioavailability of AHSYB presents a major hurdle for its development as an oral therapeutic, necessitating research into novel drug delivery systems. Further in-depth pharmacokinetic and pharmacodynamic modeling is required to fully understand its absorption, distribution, metabolism, excretion, and dose-response relationships. While its role in neuroprotection is becoming clearer, its potential in other therapeutic areas, such as cardiovascular diseases and inflammatory disorders, warrants further investigation. This technical guide serves as a foundational resource for scientists and researchers to build upon the existing knowledge and unlock the full therapeutic potential of **Anhydrosafflor yellow B**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Optimized separation of anhydrosafflor yellow B from safflower by high-speed countercurrent chromatography and evaluation of its cardio-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a UFLC-MS/MS method for the determination of anhydrosafflor yellow B in rat plasma and its application to pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic profile of anhydrosafflor yellow B in rats by ultra-fast liquid chromatography/quadrupole time-of-flight mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Review of Anhydrosafflor Yellow B Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2856533#literature-review-on-anhydrosafflor-yellow-b-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com